

X-ray Crystallographic Analysis of Brominated Heterocycles: A Comparative Guide

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Compound of Interest

Compound Name: 5-Bromo-1-methyl-1H-pyrazin-2-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of X-ray crystallographic data for brominated heterocyclic compounds, with a focus on the structural analysis of molecules relevant to medicinal chemistry. While specific experimental crystallographic data for **5-Bromo-1-methyl-1H-pyrazin-2-one** is not publicly available, this document presents a detailed analysis of a structurally related brominated compound, N'-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, to illustrate the principles and data presentation of a crystallographic study. This allows for a valuable comparison of the methodologies and the types of structural insights that can be obtained.

Pyrazinone derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug design.^{[1][2]} X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystal.^{[3][4]} This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.^[1]

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for N'-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, which serves as a representative example of a brominated heterocyclic compound.

Parameter	N'-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide[5]	5-Bromo-1-methyl-1H-pyrazin-2-one (Predicted/Unavailable)
Molecular Formula	C ₁₅ H ₁₃ BrN ₂ O ₂	C ₅ H ₅ BrN ₂ O
Molecular Weight	333.18	189.01
Crystal System	Monoclinic	Not Available
Space Group	P2 ₁ /c	Not Available
Unit Cell Dimensions	a = 5.8290 (15) Å b = 31.914 (3) Å c = 7.6440 (11) Å α = 90° β = 91.535 (2)° γ = 90°	Not Available
Volume (Å ³)	1421.5 (4)	Not Available
Z	4	Not Available
Calculated Density (g/cm ³)	1.556	Not Available
Absorption Coefficient (mm ⁻¹)	2.89	Not Available
F(000)	672	Not Available
Crystal Size (mm ³)	0.27 × 0.23 × 0.23	Not Available
Theta range for data collection	2.1 to 26.0°	Not Available
Reflections collected	11208	Not Available
Independent reflections	3095 [R(int) = 0.039]	Not Available
Final R indices [I>2σ(I)]	R1 = 0.060, wR2 = 0.147	Not Available
R indices (all data)	R1 = 0.094, wR2 = 0.163	Not Available
Goodness-of-fit on F ²	1.03	Not Available

Experimental Protocols

The determination of a crystal structure by X-ray diffraction generally follows a standard workflow, from crystal preparation to structure refinement.

Crystallization

The initial and often most challenging step is to obtain a single crystal of sufficient size and quality. For small molecules, this is typically achieved through slow evaporation of a saturated solution, or by vapor diffusion. In the case of N'-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, colorless block-like crystals were obtained by the gradual evaporation of a chloroform solution over a week at room temperature.[5]

Data Collection

A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector. For the example compound, data was collected on a Bruker SMART CCD diffractometer using Mo K α radiation.[5] The crystal is rotated during data collection to measure the intensities of a large number of reflections from different crystallographic planes.

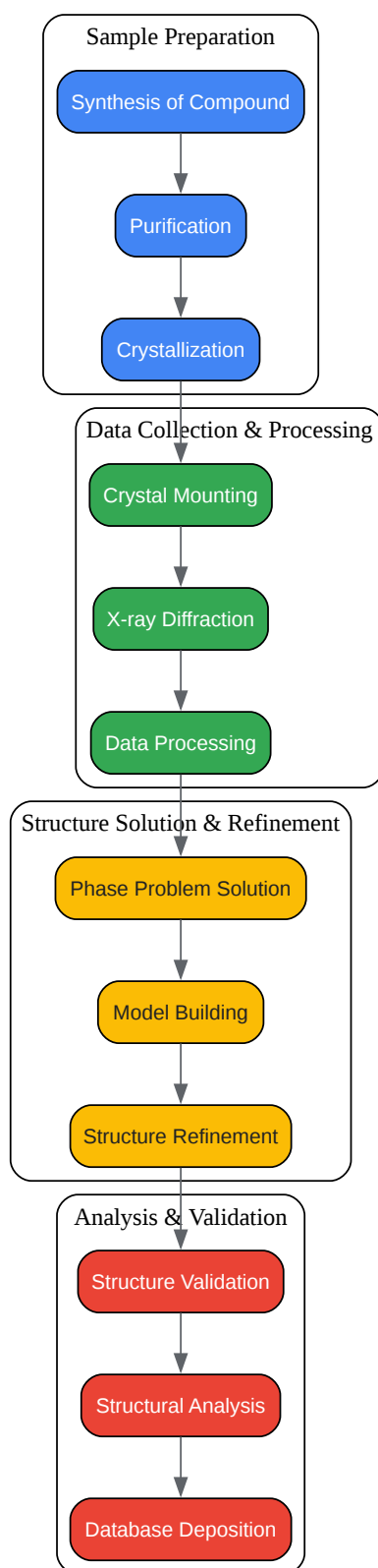
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic coordinates and other parameters, leading to the final, accurate molecular structure.[6] For N'-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, the structure was solved using SHELXS97 and refined using SHELXL97.[5]

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining a molecular structure using single-crystal X-ray diffraction.

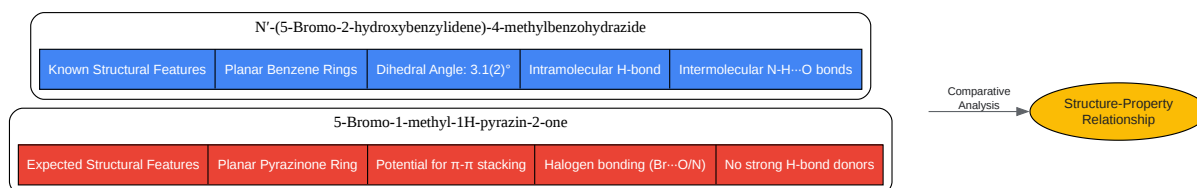


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A flowchart of the single-crystal X-ray crystallography workflow.

Logical Comparison of Structural Features

This diagram provides a logical comparison between the known structural features of the example compound and the expected (but unconfirmed) features of **5-Bromo-1-methyl-1H-pyrazin-2-one**.



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